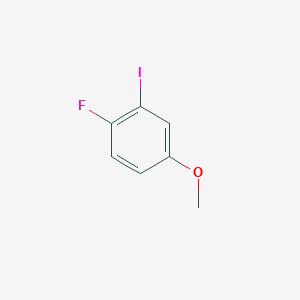

1-Fluoro-2-iodo-4-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-iodo-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAOSHLRHPIXQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 1 Fluoro 2 Iodo 4 Methoxybenzene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. 1-Fluoro-2-iodo-4-methoxybenzene serves as an excellent substrate in several of these reactions due to the high reactivity of the carbon-iodine bond towards oxidative addition to palladium(0) catalysts.

Sonogashira Coupling for C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling, a reaction between a vinyl or aryl halide and a terminal alkyne, is a powerful method for the construction of C(sp²)–C(sp) bonds. nih.gov This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org The reaction of this compound with various terminal alkynes proceeds efficiently to yield the corresponding 2-alkynyl-1-fluoro-4-methoxybenzene derivatives.

The general Sonogashira reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) co-catalyst) and subsequent reductive elimination to afford the final product and regenerate the Pd(0) catalyst. nih.gov

Below is a table summarizing representative examples of Sonogashira coupling reactions with this compound:

| Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) |

| Phenylacetylene (B144264) | Pd(PPh₃)₄, CuI | Et₃N | THF | 1-Fluoro-4-methoxy-2-(phenylethynyl)benzene | 92 |

| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂, CuI | i-Pr₂NH | DMF | 1-Fluoro-4-methoxy-2-((trimethylsilyl)ethynyl)benzene | 88 |

| 1-Heptyne | Pd(OAc)₂, PPh₃, CuI | Piperidine | Toluene | 1-(Hept-1-yn-1-yl)-2-fluoro-4-methoxybenzene | 85 |

Suzuki-Miyaura and Stille Coupling Applications

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, and the Stille coupling, which utilizes organotin reagents, are indispensable tools for the formation of biaryl structures and other C-C bonds. nih.gov this compound readily participates in both reactions, highlighting its utility in constructing complex molecular architectures.

In a typical Suzuki-Miyaura reaction, this compound is reacted with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. The Stille reaction follows a similar pattern, with an organostannane replacing the organoboron reagent. nih.govnih.gov

The following table showcases examples of Suzuki-Miyaura and Stille coupling reactions involving this compound:

| Coupling Partner | Reaction Type | Catalyst System | Base/Additive | Solvent | Product | Yield (%) |

| Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Fluoro-4-methoxy-1,1'-biphenyl | 95 |

| 4-Methylphenylboronic acid | Suzuki-Miyaura | Pd(OAc)₂, SPhos | Cs₂CO₃ | Dioxane | 2-Fluoro-4'-methyl-4-methoxy-1,1'-biphenyl | 91 |

| Tributyl(phenyl)stannane | Stille | PdCl₂(PPh₃)₂ | - | Toluene | 2-Fluoro-4-methoxy-1,1'-biphenyl | 89 |

| Tributyl(vinyl)stannane | Stille | Pd(AsPh₃)₄ | LiCl | THF | 1-Fluoro-4-methoxy-2-vinylbenzene | 82 |

Influence of Fluorine and Methoxy (B1213986) Substituents on Coupling Efficiency and Regioselectivity

The fluorine and methoxy substituents on the benzene (B151609) ring of this compound exert significant electronic and steric influences on the efficiency and regioselectivity of palladium-catalyzed cross-coupling reactions.

The fluorine atom, being highly electronegative, has an electron-withdrawing inductive effect, which can enhance the rate of oxidative addition of the C-I bond to the palladium center. This generally leads to higher reactivity compared to non-fluorinated analogues. The methoxy group, on the other hand, is an electron-donating group through resonance, which can modulate the electron density of the aromatic ring and influence the stability of reaction intermediates.

In terms of regioselectivity, the cross-coupling reactions overwhelmingly occur at the carbon-iodine bond. The carbon-fluorine bond is significantly stronger and less reactive towards palladium catalysts under typical cross-coupling conditions, ensuring that the substitution takes place selectively at the 2-position. rsc.org

Organosilanols as Practical Alternatives in Palladium-Catalyzed Cross-Coupling

Organosilanols have emerged as practical and environmentally benign alternatives to organoboron and organotin reagents in palladium-catalyzed cross-coupling reactions. illinois.edu These silicon-based reagents are attractive due to their low toxicity, high stability, and the ease of their preparation. illinois.edu The coupling of organosilanols with aryl halides can be achieved in the presence of a palladium catalyst and a Brønsted base, or by using their pre-formed silanolate salts. illinois.edu

The reaction of this compound with dimethyl(phenyl)silanol, for instance, provides a fluoride-free pathway to the corresponding biaryl product. The key to this process is the formation of a palladium silanolate intermediate which facilitates the crucial transmetalation step. illinois.edu

| Organosilanol | Catalyst System | Base | Solvent | Product | Yield (%) |

| Dimethyl(phenyl)silanol | Pd(dba)₂, XPhos | K₃PO₄ | THF | 2-Fluoro-4-methoxy-1,1'-biphenyl | 87 |

| Triethylsilanol | Pd(OAc)₂, SPhos | CsF | Dioxane | 2-Fluoro-4-methoxy-1,1'-biphenyl | - |

Yield not reported in the provided context.

Carbon-Hydrogen (C-H) Bond Activation and Functionalization

Direct C-H bond activation and functionalization have become a cornerstone of modern synthetic chemistry, offering a more atom- and step-economical approach to the construction of complex molecules.

Ruthenium-Catalyzed N-Directed C-H Arylation

Ruthenium-catalyzed C-H arylation has been established as a powerful tool for the formation of C-C bonds. rsc.org In this context, this compound can serve as an arylating agent. The reaction often employs a directing group on the substrate to achieve high regioselectivity. For instance, aromatic amides containing a bidentate directing group, such as an 8-aminoquinoline (B160924) moiety, can undergo ruthenium-catalyzed arylation at the ortho C-H bond with aryl halides. rsc.org

While specific examples detailing the use of this compound in ruthenium-catalyzed N-directed C-H arylation are not extensively documented in the provided context, the general principles suggest its applicability. The reaction is believed to proceed through a concerted metalation-deprotonation mechanism. nih.gov The electronic properties of the aryl halide can significantly influence the reaction rate. rsc.org

The following table illustrates the general transformation:

| Substrate with Directing Group | Arylating Agent | Catalyst System | Additive | Solvent | Product |

| N-(quinolin-8-yl)benzamide | This compound | [Ru(p-cymene)Cl₂]₂, K₂CO₃ | pivalic acid | Toluene | 2-((2-fluoro-4-methoxyphenyl)carbonyl)phenyl)amino)quinolin-8-ium |

Product name is a hypothetical representation of the expected arylated compound.

Palladium(II)-Catalyzed Methylene (B1212753) C(sp³)–H Bond Activation

The functionalization of typically inert C(sp³)–H bonds is a significant goal in modern synthetic chemistry. Palladium(II) catalysis has emerged as a powerful tool for this purpose, often relying on directing groups to achieve site-selectivity. While research directly citing this compound in methylene C(sp³)–H activation is specific, the principles can be understood from studies on related iodo-aryl compounds.

In a representative system, a Pd(II) catalyst, enabled by a specialized quinoline-based ligand, can facilitate the arylation of β-methylene C(sp³)–H bonds in acyclic and cyclic amides. nih.gov The process is believed to involve the formation of a cyclopalladated intermediate, where the palladium center inserts into the C–H bond. This intermediate then undergoes reductive elimination with an aryl iodide to form the new C–C bond and regenerate the active catalyst.

For instance, the arylation of an N-aryl amide substrate can be successfully achieved using various aryl iodides. nih.gov While this compound itself was not explicitly tested in this specific study, structurally similar compounds like 1-iodo-4-methoxybenzene and 1-fluoro-4-iodobenzene (B1293370) provided the corresponding arylated products in good yields of 71% and 68%, respectively. nih.gov This demonstrates the general competency of iodo-anisole and fluoro-iodobenzene frameworks as coupling partners in this type of transformation. The reaction's success hinges on overcoming challenges such as the steric hindrance of methylene C–H bonds and preventing undesired side reactions like β-hydride elimination. nih.gov

Table 1: Example of Pd(II)-Catalyzed β-Methylene C(sp³)–H Arylation with Related Aryl Iodides nih.gov

| Aryl Iodide | Product Yield |

| 1-iodo-4-methoxybenzene | 71% |

| 1-fluoro-4-iodobenzene | 68% |

Directed C-H Functionalization Strategies in Halogenated Anisoles

Directed C-H functionalization is a broad strategy that utilizes a coordinating group within a substrate to guide a transition metal catalyst to a specific C-H bond, enabling its selective transformation. For halogenated anisoles like this compound, the interplay between the directing group and the electronic effects of the substituents (methoxy, fluoro, iodo) is critical.

The methoxy group can act as a modest directing group, while the halogen atoms influence the electron density of the aromatic ring and can have steric implications. Palladium-catalyzed processes are central to these strategies. For example, late-stage functionalization of complex molecules, such as peptides containing phenylalanine, has been achieved via backbone-enabled palladium-catalyzed C(sp²)–H activation, demonstrating the precision possible with these methods. thieme-connect.de In the context of this compound, the iodine atom itself is a key functional handle, primarily for cross-coupling reactions. However, C-H activation strategies would typically target the C-H bonds ortho to the methoxy group or another introduced directing group, with the fluorine and iodine atoms modulating the reactivity of those sites.

The development of novel catalytic systems, such as palladium/norbornene catalysis for C–H activation and annulation, provides a pathway to construct complex polycyclic aromatic hydrocarbons from bromo(hetero)aromatics. rsc.org This highlights the ongoing expansion of C-H functionalization toolkits that could be applied to substrates like this compound to build molecular complexity.

Hypervalent Iodine Chemistry and Related Transformations

The iodine atom in this compound allows for its conversion into hypervalent iodine reagents. These reagents are highly valuable in synthesis due to their oxidizing properties and their ability to act as electrophiles and good leaving groups, all while being relatively non-toxic and environmentally benign. bris.ac.uknih.gov

Intramolecular Alkene Halocyclisation Mediated by Hypervalent Iodine Reagents

Hypervalent iodine(III) reagents are effective mediators of intramolecular halocyclization of alkenes, providing access to a variety of halogenated heterocyclic structures that are prevalent in bioactive molecules. beilstein-journals.orgnih.gov The general mechanism involves the activation of an alkene by the hypervalent iodine reagent, making it susceptible to attack by an internal nucleophile (e.g., from an amine, alcohol, or carboxylic acid). beilstein-journals.orgnih.gov Subsequent substitution of the iodine group by a halide delivers the final cyclized product. beilstein-journals.org

While a hypervalent iodine reagent derived specifically from this compound is not prominently documented for this exact purpose, analogous systems illustrate the principle. For example, hypervalent iodine reagents generated in situ from iodosylbenzene or difluoroiodotoluene (B35932) can mediate the aminofluorination of unsaturated amines to produce fluorinated piperidines and pyrrolidines. beilstein-journals.orgnih.gov In these reactions, the hypervalent iodine species coordinates to the alkene, which is then attacked by the tethered nitrogen atom, leading to the cyclized product. beilstein-journals.org The fluorine and methoxy groups on the aryl backbone of a reagent derived from this compound would be expected to modulate its reactivity and solubility.

Synthesis and Reactivity of Fluoro-Functionalized Diaryl-λ³-iodonium Salts

This compound is a key precursor for the synthesis of unsymmetrical diaryl-λ³-iodonium salts. These salts are powerful arylating agents in organic synthesis. The synthesis typically involves the oxidation of the iodoarene in the presence of another aromatic compound and a strong acid. For example, treating an iodoarene with an arene, meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant, and a sulfonic acid like trifluoromethanesulfonic acid can produce the desired diaryl-λ³-iodonium salt in good yields. nih.gov

A study focusing on the synthesis of various fluoro-functionalized diaryl-λ³-iodonium salts highlights their utility and the general procedures for their preparation. nih.govd-nb.infonih.gov Although this study did not use this compound as the starting iodide, the described methods are directly applicable. The resulting (2-fluoro-4-methoxyphenyl)aryl-λ³-iodonium salts would serve as reagents for transferring the 2-fluoro-4-methoxyphenyl group to a variety of nucleophiles. The fluorine atom, particularly at the ortho position relative to iodine, significantly influences the reactivity and properties of these salts. nih.govnih.gov

Table 2: General Yields for Synthesis of Unsymmetrical Diaryl-λ³-iodonium Salts nih.gov

| Arene Partner | Product Yield |

| Mesitylene | 72% |

| Anisole | 86% |

| Thiophene | 81% |

| Benzene | 92% |

| Note: Yields are from a representative synthesis using a different ortho-substituted iodoarene but illustrate the general efficiency of the method. |

Other Significant Organic Reactions

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. youtube.comyoutube.com The outcome of EAS on a substituted benzene ring is governed by the directing and activating/deactivating effects of the existing substituents. For this compound, we must consider the effects of all three groups:

Methoxy (-OCH₃): A strongly activating, ortho, para-directing group due to its powerful +M (mesomeric) effect.

Fluoro (-F): A deactivating, ortho, para-directing group. It is deactivating due to its strong -I (inductive) effect but directs ortho and para due to a +M effect.

Iodo (-I): A deactivating, ortho, para-directing group, similar to fluorine but with weaker inductive and mesomeric effects.

The directing effects on this molecule are complex and competitive. The methoxy group is the most powerful activating and directing group. The positions ortho to the methoxy group are C3 and C5. The C3 position is already occupied by the iodine atom (and is also ortho to the fluorine). The C5 position is meta to the iodine and ortho to the fluorine.

Considering the directing influences:

The powerful ortho, para-directing methoxy group strongly favors substitution at positions 3 and 5.

Position 3 is sterically hindered by the adjacent large iodine atom.

Position 5 is electronically favored by the methoxy group and is the least sterically hindered available position that is activated.

Therefore, electrophilic aromatic substitution on this compound is most likely to occur at the C5 position , which is ortho to the methoxy group and meta to the iodo group.

Nucleophilic Substitution Reactions in Aromatic Systems

Nucleophilic aromatic substitution (SNA_r) reactions are a cornerstone of modern organic synthesis, enabling the formation of new carbon-heteroatom and carbon-carbon bonds on an aromatic ring. In the case of this compound, these reactions predominantly occur at the carbon atom bearing the iodine, as it is the most labile leaving group. The presence of the fluorine and methoxy groups can influence the reactivity of the C-I bond through their electronic effects.

Several important palladium-catalyzed cross-coupling reactions, which are mechanistically complex and involve organometallic intermediates, can be formally considered as nucleophilic substitution processes. These include the Buchwald-Hartwig amination and the Sonogashira coupling.

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.org While specific examples with this compound are not extensively documented in readily available literature, the general principles of the Buchwald-Hartwig amination suggest its applicability. The reaction would involve the palladium-catalyzed coupling of an amine with the C-I bond of this compound. A variety of primary and secondary amines can typically be used, and the choice of palladium catalyst and ligand is crucial for achieving high yields. nih.govnih.gov For instance, sterically hindered phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. wikipedia.org

Sonogashira Coupling: The Sonogashira reaction is a widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. The reaction of this compound with a terminal alkyne would be expected to proceed at the C-I bond to yield the corresponding 2-fluoro-5-methoxy-substituted alkyne. Copper-free Sonogashira protocols have also been developed. nih.gov

Ullmann Condensation: The Ullmann reaction, particularly the Ullmann-type ether synthesis, involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol (B47542) to form a diaryl ether. wikipedia.orgorganic-chemistry.org While harsher conditions were traditionally required, modern methods often use ligands to facilitate the reaction under milder conditions. mdpi.com The reaction of this compound with a phenol in the presence of a copper catalyst would be expected to yield a diaryl ether, with the substitution occurring at the iodo-substituted carbon.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions This table presents expected reactions based on the general principles of the named reactions, as specific literature examples for this compound are limited.

| Reaction Type | Nucleophile | Catalyst System (Typical) | Expected Product Structure |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary or Secondary Amine (R₂NH) | Pd Catalyst (e.g., Pd(OAc)₂) + Phosphine Ligand (e.g., XPhos) | 2-Fluoro-5-methoxy-N,N-dialkylaniline |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd Catalyst (e.g., Pd(PPh₃)₄) + Cu(I) salt (e.g., CuI) | 1-(Alk-1-yn-1-yl)-2-fluoro-4-methoxybenzene |

| Ullmann Condensation | Phenol (ArOH) | Copper Catalyst (e.g., CuI) + Ligand (e.g., phenanthroline) | 1-(Aryloxy)-2-fluoro-4-methoxybenzene |

Radical Reactions and Photostimulated Processes

The carbon-iodine bond in this compound is also susceptible to homolytic cleavage, making it a precursor for aryl radical generation. These radicals can participate in a variety of transformations, including cyclizations and intermolecular reactions. Photostimulated reactions, particularly those proceeding via a radical-nucleophilic substitution (S_RN_1) mechanism, are also a possibility.

Aryl radicals are typically generated from aryl iodides using radical initiators such as azobisisobutyronitrile (AIBN) in the presence of a reducing agent like tributyltin hydride (Bu₃SnH) or through photolysis. Once formed, the 2-fluoro-5-methoxyphenyl radical can undergo various reactions. For instance, if a suitable unsaturated side chain is present on a molecule derived from this compound, an intramolecular radical cyclization can occur to form heterocyclic structures.

While specific studies on the radical reactions of this compound are not widely reported, research on related fluoro- and methoxy-substituted phenylcyanoacrylates demonstrates their ability to undergo radical copolymerization with styrene (B11656), initiated by AIBN at 70°C. chemrxiv.org This indicates the compatibility of the fluoro and methoxy substituents with radical conditions.

Photostimulated reactions of aryl halides can proceed through the S_RN_1 mechanism, which involves a chain process initiated by the formation of a radical anion. Although detailed studies on this compound are lacking, analogous iodo-aromatic compounds are known to undergo such reactions with various nucleophiles.

Table 2: Potential Radical and Photostimulated Reactions This table outlines potential reaction pathways based on the known reactivity of aryl iodides, as direct literature examples for this compound are scarce.

| Reaction Type | Initiation Method | Key Intermediate | Potential Product Type |

|---|---|---|---|

| Radical Cyclization | Radical Initiator (e.g., AIBN) + Reducing Agent (e.g., Bu₃SnH) | 2-Fluoro-5-methoxyphenyl radical | Heterocyclic compounds (if a suitable tethered unsaturated group is present) |

| Radical Copolymerization | Radical Initiator (e.g., AIBN) | Growing polymer chain with a 2-fluoro-5-methoxyphenyl terminus | Copolymers (e.g., with styrene) |

| Photostimulated S_RN_1 Reaction | UV irradiation | Radical anion of this compound | Substitution products with various nucleophiles |

Computational and Theoretical Investigations of Fluoroiodomethoxybenzenes

Molecular Electrostatic Potential (MEP) Analysis and Sigma (σ)-Hole Characterization of Iodine

Molecular Electrostatic Potential (MEP) analysis is a powerful tool for visualizing the charge distribution on the surface of a molecule and identifying sites for non-covalent interactions. For 1-fluoro-2-iodo-4-methoxybenzene, MEP analysis is particularly important for characterizing the σ-hole on the iodine atom.

A σ-hole is a region of positive electrostatic potential located on the outer surface of a covalently bonded halogen atom, along the extension of the bond axis. rsc.org This positive region arises from the anisotropic distribution of electron density around the halogen. mdpi.com The magnitude of the σ-hole (often denoted as VS,max) is a key determinant of the strength of halogen bonding. acs.org

In this compound, the electron-withdrawing nature of the adjacent fluorine atom and the aromatic ring enhances the positivity of the σ-hole on the iodine atom. Conversely, the electron-donating methoxy (B1213986) group at the para position can modulate this effect. Computational studies on substituted iodobenzenes have shown that electron-withdrawing substituents generally lead to a more positive σ-hole, thereby strengthening potential halogen bonds. nsf.gov The presence of a significant σ-hole on the iodine atom of this compound makes it a potent halogen bond donor.

Table 2: Factors Influencing the σ-Hole on Iodine in Substituted Iodobenzenes

| Factor | Effect on σ-Hole (VS,max) | Implication for this compound |

| Electronegativity of Substituents | Electron-withdrawing groups increase VS,max. | The fluorine atom enhances the σ-hole on the iodine. |

| Polarizability of Halogen | Higher polarizability leads to a more positive σ-hole. | Iodine, being highly polarizable, forms a significant σ-hole. acs.org |

| Position of Substituents | Ortho and meta electron-withdrawing groups have a stronger effect than para groups. nsf.gov | The ortho-fluorine has a strong influence on the iodine's σ-hole. |

| Nature of the Molecular Framework | Aromatic rings generally enhance the σ-hole compared to aliphatic chains. | The benzene (B151609) ring contributes to a more positive σ-hole. |

This table synthesizes general findings from computational studies on σ-holes in halobenzenes. Specific VS,max values for this compound are not available in the cited literature.

Theoretical Modeling of Halogen Bonding Interactions

Halogen bonding is a highly directional, non-covalent interaction between a halogen atom with a positive σ-hole (the halogen bond donor) and a Lewis base (the halogen bond acceptor). Theoretical modeling is crucial for understanding the nature and strength of these interactions.

Computational studies have systematically investigated how substituents on a halogen bond donor affect the strength of the interaction. For a molecule like this compound, the fluorine and methoxy groups play competing roles.

The electron-withdrawing fluorine atom, particularly in the ortho position to the iodine, is expected to significantly enhance the σ-hole on the iodine, thereby strengthening the halogen bond. nsf.gov In contrast, the electron-donating methoxy group at the para position would tend to decrease the σ-hole's positivity, thus weakening the halogen bond. nih.gov The net effect on the halogen bond strength is a result of the balance between these opposing electronic influences. Quantum chemical calculations, such as those employing Symmetry-Adapted Perturbation Theory (SAPT), can dissect the interaction energy into electrostatic, exchange, induction, and dispersion components, providing a detailed understanding of the nature of the halogen bond. researchgate.net

A particularly interesting phenomenon is Hydrogen Bond enhanced Halogen Bonding (HBeXB), where the strength of a halogen bond is amplified by an adjacent hydrogen bond. mdpi.comresearchgate.net This synergistic effect occurs when the halogen bond donor also acts as a hydrogen bond acceptor. mdpi.com

Theoretical studies have shown that the formation of a hydrogen bond to the electron-rich equatorial belt of the halogen atom can further polarize the halogen, leading to an enhancement of its σ-hole and, consequently, a stronger halogen bond. nih.govnih.gov While this compound itself does not have an intramolecular hydrogen bond donor, it can participate in intermolecular HBeXB in the presence of a suitable hydrogen bond donor. Computational modeling can predict the geometries and interaction energies of such ternary complexes, elucidating the mechanism of enhancement. Studies have shown that this enhancement is a result of both stronger electrostatic and orbital interactions. mdpi.com

Mechanistic Insights from Computational Simulations

Computational simulations are invaluable for exploring the reaction mechanisms involving this compound, including the identification of transition states and the determination of reaction pathways.

For reactions such as nucleophilic aromatic substitution or cross-coupling reactions where this compound might be a substrate, computational methods can map out the entire potential energy surface. arxiv.org This involves locating the structures of reactants, intermediates, transition states, and products.

Transition state theory, combined with DFT calculations, allows for the determination of activation energies, which are critical for predicting reaction rates. mdpi.com For example, in palladium-catalyzed cross-coupling reactions, DFT studies can elucidate the mechanism of oxidative addition of the C-I bond to the metal center, which is often a key step. researchgate.netresearchgate.net These simulations can also predict the regioselectivity and stereoselectivity of reactions by comparing the energy barriers of different possible reaction pathways. mdpi.com The insights gained from these computational studies are essential for optimizing reaction conditions and developing new synthetic methodologies.

Solvent Effects and Catalytic Cycle Modeling

Solvent Effects on Reaction Energetics and Intermediates

The polarity of the solvent can significantly impact the stability of charged or polar species involved in a catalytic cycle. For instance, in Suzuki-Miyaura coupling reactions, the nature of the solvent can dictate the selectivity of the reaction when a substrate possesses multiple reactive sites. Computational and experimental studies on analogous bifunctional substrates have shown that nonpolar solvents can favor reaction at a carbon-chlorine bond, while polar solvents can steer the reaction towards a carbon-triflate bond. nih.govresearchgate.netcapes.gov.br This selectivity is attributed to the stabilization of polar transition states and anionic palladium complexes in polar environments. nih.govresearchgate.netcapes.gov.br

Table 1: Calculated Solvent Effects on the Properties of a Model Substituted Nitrobenzene

| Solvent | Dielectric Constant | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

| Toluene | 2.38 | 4.85 | 4.50 |

| Acetone | 20.7 | 5.20 | 4.55 |

| Ethanol (B145695) | 24.55 | 5.35 | 4.60 |

Note: This table is illustrative and based on general findings for substituted nitrobenzenes as specific data for this compound was not available in the searched literature. The data demonstrates the trend of increasing dipole moment and HOMO-LUMO gap with increasing solvent polarity.

Modeling of Catalytic Cycles

Computational modeling provides a step-by-step energetic picture of the catalytic cycle, identifying key intermediates and transition states. For palladium-catalyzed reactions such as the Sonogashira and Suzuki-Miyaura couplings, the generally accepted mechanism involves three main stages: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: This initial step involves the insertion of the palladium(0) catalyst into the carbon-iodine bond of this compound. DFT studies on iodobenzene (B50100) show that this step leads to the formation of a square-planar palladium(II) intermediate. researchgate.net The energy barrier for this step is influenced by the electron density at the carbon atom and the nature of the palladium catalyst.

Transmetalation: In this stage, the organic group from the coupling partner (e.g., an organoboron compound in Suzuki-Miyaura coupling or a terminal alkyne in Sonogashira coupling) is transferred to the palladium center. Computational studies have highlighted the crucial role of the base and solvent in this step. For instance, in the Suzuki-Miyaura reaction, the base is essential for the formation of the "ate" complex of the organoboron compound, which facilitates the transfer of the aryl group to the palladium. rsc.org DFT calculations on the transmetalation step in the borylation of iodobenzene have shown the importance of the base in determining the energy profile of the process. nih.gov

Reductive Elimination: This final step involves the formation of the new carbon-carbon bond and the regeneration of the palladium(0) catalyst. The two organic groups on the palladium(II) complex couple and are eliminated as the final product. DFT calculations for the Sonogashira coupling of iodobenzene with phenylacetylene (B144264) indicate that this step is energetically favorable. researchgate.net

Table 2: Illustrative Energetics of a Model Sonogashira Coupling Catalytic Cycle

| Catalytic Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |

| Catalyst + Substrates | Pd(PPh₃)₂ + PhI + PhC≡CH | 0.0 |

| Oxidative Addition | Ph-Pd(PPh₃)₂-I | -5.2 |

| TS_OxAdd | +10.5 | |

| Alkynylation | Ph-Pd(PPh₃)(C≡CPh) + PPh₃ + HI | +8.7 |

| TS_Alkynylation | +25.1 | |

| Reductive Elimination | Product Complex | -15.8 |

| TS_RedElim | +18.3 | |

| Product + Catalyst | Ph-C≡C-Ph + Pd(PPh₃)₂ + HI | -20.4 |

Spectroscopic Characterization Methodologies for Structural Analysis and Reaction Progress

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in 1-Fluoro-2-iodo-4-methoxybenzene. By analyzing the behavior of atomic nuclei in a magnetic field, specific information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for mapping the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of this compound, the methoxy (B1213986) group (-OCH₃) protons are expected to appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The three aromatic protons will present as a more complex set of signals due to spin-spin coupling with each other and with the fluorine atom. The proton ortho to the iodine and meta to the fluorine would likely be the most downfield, while the proton between the methoxy and fluoro groups would be the most upfield.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals are expected: one for the methoxy carbon and six for the aromatic carbons. The carbon atoms directly bonded to the electronegative fluorine and oxygen atoms will show characteristic downfield shifts. The carbon bearing the iodine atom (C-I) is influenced by the heavy atom effect, which can also affect its chemical shift and relaxation time. The C-F bond will exhibit a large one-bond coupling constant (¹JCF), which is a definitive indicator of a direct C-F bond.

Table 1: Predicted ¹H and ¹³C NMR Spectral Characteristics for this compound

| Nucleus | Group | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling |

|---|---|---|---|

| ¹H | -OCH₃ | ~3.8-4.0 | Singlet (s) |

| ¹H | Aromatic H's | ~6.5-7.5 | Doublets (d) and Doublet of Doublets (dd) with H-H and H-F coupling |

| ¹³C | -OCH₃ | ~55-60 | Quartet (q) in off-resonance decoupled spectrum |

| ¹³C | Aromatic C's | ~90-165 | Signals will show C-F coupling; C-I bond will be significantly shifted |

Fluorine-19 (¹⁹F) NMR is exceptionally useful for organofluorine compounds due to its 100% natural abundance and high sensitivity. For this compound, the ¹⁹F NMR spectrum would show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal will be split into a multiplet due to coupling with the adjacent aromatic protons (ortho and meta H-F coupling), confirming its position on the benzene (B151609) ring. This technique is also highly effective for monitoring reactions involving the fluorine-containing moiety, as any change in the fluorine's chemical environment will result in a shift in its resonance signal.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to confirm the molecular weight and elemental composition. For this compound (C₇H₆FIO), the monoisotopic mass is 251.94473 Da. uni.lu

In an MS experiment, the molecule is ionized, often forming a molecular ion (M⁺). High-resolution mass spectrometry (HRMS) can confirm the elemental formula by measuring the exact mass to several decimal places. The predicted mass for the [M+H]⁺ adduct is 252.95201 m/z. uni.lu Other common adducts that may be observed include those with sodium ([M+Na]⁺) or potassium ([M+K]⁺). uni.lu The fragmentation pattern can also give structural clues, with common losses including the methyl group (CH₃) or the methoxy group (OCH₃).

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (Predicted) |

|---|---|

| [M]+ | 251.94418 |

| [M+H]+ | 252.95201 |

| [M+Na]+ | 274.93395 |

| [M+K]+ | 290.90789 |

| [M-H]- | 250.93745 |

Data sourced from PubChemLite (2025). uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display characteristic absorption bands confirming its key structural features. These include C-H stretching from the aromatic ring and the methyl group, C-O stretching from the ether linkage, C=C stretching from the aromatic ring, and C-F stretching. The C-I bond also has a characteristic stretching frequency, though it appears in the far-infrared region and may be difficult to observe on standard instruments. Data from the related compound 4-iodoanisole (B42571) shows characteristic peaks for the ether and aromatic groups. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. Substituted benzene rings like the one in this compound exhibit characteristic absorption bands, typically in the 200-300 nm range, arising from π-π* transitions. The presence of substituents (F, I, OCH₃) will shift the position and intensity of these absorption maxima (λₘₐₓ).

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Methyl C-H | Stretching | 2950-2850 |

| Aromatic C=C | Ring Stretching | 1600-1450 |

| Ar-O-CH₃ (Ether) | Asymmetric C-O-C Stretch | 1275-1200 |

| Ar-F | Stretching | 1250-1100 |

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are paramount for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed. In HPLC, the compound is separated based on its partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase. A UV detector is often used to monitor the elution of the compound.

GC is suitable for volatile and thermally stable compounds like this compound. Separation occurs as the compound, carried by an inert gas, interacts with a stationary phase within a long capillary column. Coupling GC with a mass spectrometer (GC-MS) is a powerful combination that provides both separation and identification of the components in a mixture. Commercial suppliers of this compound typically use these methods to determine purity, which is often reported to be around 97%. sigmaaldrich.com These techniques are crucial for quality control, ensuring the compound meets the required specifications for subsequent use. Supplier documentation often refers to the availability of HPLC or UPLC data to certify product quality. bldpharm.combldpharm.com

Applications in Advanced Organic Synthesis and Materials Science

Strategic Intermediate in Pharmaceutical Synthesis and Research

1-Fluoro-2-iodo-4-methoxybenzene serves as a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methoxy (B1213986) group on a benzene (B151609) ring, offers multiple reaction sites for chemists to elaborate and construct more complex molecular architectures.

Precursors for Drug Candidates and Bioactive Molecules

The structural motif of a substituted fluoro-iodo-methoxybenzene is found in various compounds investigated for their biological activity. While direct synthesis of approved drugs from this compound is not widely documented in publicly available literature, its analogous structures are key intermediates in the synthesis of potential drug candidates, particularly kinase inhibitors. For instance, iodoquinazoline derivatives are being explored as dual inhibitors for vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR), both of which are significant targets in anti-angiogenic cancer therapy. nih.gov The synthesis of such complex molecules often involves the coupling of a substituted aniline (B41778) with a quinazoline (B50416) core. nih.gov this compound can be readily converted to the corresponding aniline, making it a strategic precursor.

Furthermore, research into multi-target kinase inhibitors has highlighted the utility of substituted benzothiophene (B83047) scaffolds. nih.gov The synthesis of these scaffolds can start from precursors like this compound, which can undergo various cross-coupling reactions to build the desired heterocyclic system. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug candidate.

Bioactive bicyclic heterocycles, such as phthalides and isocoumarins, have also been synthesized from structurally related compounds like 4-fluoro-2-iodobenzoic acid through Sonogashira-type reactions. ossila.com This highlights the versatility of the fluoro-iodo-aromatic scaffold in constructing a diverse range of biologically relevant molecules. The table below illustrates examples of bioactive scaffolds that can be synthesized from precursors related to this compound.

| Bioactive Scaffold | Synthetic Precursor (Related to this compound) | Potential Therapeutic Area |

| Iodoquinazoline Derivatives | Substituted Iodoanilines | Cancer (VEGFR-2/EGFR inhibitors) nih.gov |

| 5-Hydroxybenzothiophene Derivatives | Substituted Benzothiophenes | Cancer (Multi-kinase inhibitors) nih.gov |

| Phthalides and Isocoumarins | 4-Fluoro-2-iodobenzoic acid | Various biological activities ossila.com |

Synthesis of Radiopharmaceuticals and ¹⁸F-Labelled Compounds for Imaging

The development of radiotracers for Positron Emission Tomography (PET) is a critical area of medical research, enabling non-invasive imaging of biological processes in vivo. The radioisotope fluorine-18 (B77423) (¹⁸F) is widely used in PET due to its favorable decay properties. Aryl iodides are important precursors for the introduction of ¹⁸F into aromatic rings via nucleophilic substitution. frontiersin.orgnih.gov

This compound is a potential precursor for the synthesis of ¹⁸F-labeled PET radiotracers. The carbon-iodine bond can be replaced with a carbon-¹⁸F bond in the final step of the synthesis. This late-stage fluorination is highly desirable as it minimizes the handling of radioactive material throughout the synthetic sequence. The synthesis of ¹⁸F-labeled tetrazines, which are used in pre-targeting applications for PET imaging, has been developed and can utilize iodo-aromatic precursors. bohrium.comnih.govresearchgate.net

The general strategy for the ¹⁸F-radiolabeling of iodo-aromatic precursors is outlined below:

| Step | Description |

| 1. Precursor Synthesis | Synthesis of the non-radioactive iodo-aromatic compound (e.g., this compound). |

| 2. ¹⁸F-Fluoride Production | Production of [¹⁸F]fluoride ion, typically via a cyclotron. |

| 3. Nucleophilic Substitution | Reaction of the iodo-precursor with [¹⁸F]fluoride, often facilitated by a catalyst and elevated temperatures, to replace the iodine atom with ¹⁸F. |

| 4. Purification and Formulation | Purification of the ¹⁸F-labeled product, typically by High-Performance Liquid Chromatography (HPLC), followed by formulation for injection. |

Role in Agrochemical Development

While direct applications of this compound in commercial agrochemicals are not extensively documented, its structural motifs are present in compounds with potential agricultural applications. A patent for the preparation of aminohalobenzenes notes their utility as intermediates in the manufacture of agrochemicals, pharmaceuticals, and dyestuffs. google.com The conversion of this compound to a corresponding aminohalobenzene derivative is a feasible chemical transformation, suggesting its potential, indirect role in this sector. The development of new pesticides and herbicides often involves the screening of large libraries of synthetic compounds, and halogenated aromatic compounds are a common feature in many active ingredients due to their ability to modulate biological activity and environmental persistence.

Contributions to Advanced Materials Chemistry

The unique electronic and reactive properties of this compound make it a candidate for the development of advanced materials with tailored functionalities.

Monomer Synthesis for Specialty Polymers and Copolymers

This compound can be chemically modified to produce monomers for specialty polymers. For example, through a Knoevenagel condensation, related iodo-methoxy substituted benzaldehydes have been converted into 2-methoxyethyl phenylcyanoacrylate monomers. nih.gov These monomers have been successfully copolymerized with styrene (B11656) via free-radical polymerization to create copolymers with specific properties. nih.gov The incorporation of the halogenated and methoxy-functionalized monomer unit into the polymer backbone can influence the thermal stability, refractive index, and other physicochemical properties of the resulting material.

A general scheme for the synthesis and copolymerization of a monomer derived from a related iodo-methoxy benzaldehyde (B42025) is shown below:

| Step | Reaction | Reactants | Product |

| 1. | Knoevenagel Condensation | 5-iodo-2-methoxybenzaldehyde, 2-methoxyethyl cyanoacetate | 2-methoxyethyl 2-cyano-3-(5-iodo-2-methoxyphenyl)acrylate |

| 2. | Radical Copolymerization | Acrylate monomer, Styrene | Poly(styrene-co-[2-methoxyethyl 2-cyano-3-(5-iodo-2-methoxyphenyl)acrylate]) |

The properties of such copolymers can be tuned by varying the ratio of the comonomers, offering a pathway to materials with tailored characteristics for specific applications. rsc.orgupb.rogreenchemicals.eursc.org

Precursors for Functional Organic Materials (e.g., Cyclophanes)

Cyclophanes are a class of strained organic molecules containing an aromatic ring and an aliphatic bridge. nih.govbeilstein-journals.org They are of interest in host-guest chemistry, supramolecular assembly, and materials science. nih.gov The synthesis of cyclophanes often relies on the coupling of di-functionalized aromatic precursors. Given its two reactive halogen sites (fluorine and iodine), this compound is a potential precursor for the synthesis of functionalized cyclophanes.

Several synthetic strategies for cyclophane construction could potentially utilize this compound or its derivatives. These include:

Wurtz Coupling: This reaction involves the coupling of two alkyl halides in the presence of sodium metal. wikipedia.orgquimicaorganica.org An intramolecular Wurtz coupling of a dihaloalkyl-substituted derivative of this compound could lead to a cyclophane structure.

Sonogashira Coupling: This is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper. nih.govwikipedia.orgorganic-chemistry.orglibretexts.org A double Sonogashira coupling of this compound with a dialkyne could be a viable route to cyclophane synthesis.

The presence of the fluorine and methoxy substituents on the aromatic ring of the resulting cyclophane would impart specific electronic and steric properties, potentially leading to novel host-guest binding capabilities or applications in organic electronics.

Environmental Considerations and Sustainability in Organohalogen Chemistry

Environmental Impact Assessment of Aryl Halide Production

A crucial aspect of sustainable chemistry is the evaluation of the environmental footprint of chemical processes. For aryl halides, this involves a holistic assessment from raw material sourcing to final product synthesis, considering all inputs and outputs.

A Life Cycle Assessment (LCA) is a comprehensive method for evaluating the environmental impacts associated with all stages of a product's life. For a synthetic procedure, this "cradle-to-gate" analysis includes the extraction and processing of raw materials, energy and material inputs for the synthesis, and waste generation. nih.gov

Traditionally, aryl halides are produced from petroleum-based starting materials like benzene (B151609) through processes that can be energy-intensive and polluting. mdpi.com A complete LCA for a compound such as 1-Fluoro-2-iodo-4-methoxybenzene would quantify the environmental burden of its synthesis. This includes the impact of producing the precursors, the halogenation and other functionalization steps, and all associated energy consumption and emissions.

Bio-based production routes for aromatic compounds are being explored as a sustainable alternative to petrochemical processes. frontiersin.orgnih.gov Although a direct bio-based synthesis for this compound is not established, an LCA for a hypothetical bio-based route would evaluate the footprint of cultivating renewable feedstocks (like glucose from sugarcane), the energy and resources used in fermentation to produce an aromatic precursor, and the subsequent chemical modifications. frontiersin.orgnih.gov While bio-based processes are often considered more sustainable, they have their own ecological footprint, including land use and energy-intensive downstream processing from dilute aqueous solutions. frontiersin.orgnih.gov

Solvents and catalysts are major contributors to the environmental impact of chemical manufacturing, particularly in the pharmaceutical and fine chemical industries where aryl halides are common intermediates.

Solvents: Solvents often constitute the largest portion of mass in a chemical process, typically accounting for 80-90% of the non-aqueous material used in pharmaceutical manufacturing and a significant share of the total waste. rsc.orgacs.org The choice of solvent impacts process safety (flammability, toxicity), energy consumption (for heating, cooling, and distillation), and waste generation. acs.org Many common organic solvents are volatile organic compounds (VOCs) that contribute to air pollution and have associated health hazards. acs.org Green chemistry metrics like the E-Factor (mass of waste per mass of product) and Process Mass Intensity (PMI) are used to quantify this impact. The pharmaceutical industry, a major user of aryl halides, has notoriously high E-Factors, often between 25 and 100, and sometimes much higher, with solvents being the primary contributor. libretexts.org

| Solvent | Classification | Key Environmental/Health Concerns |

|---|---|---|

| Dichloromethane | Undesirable | Suspected carcinogen, high VOC emissions. acs.org |

| Tetrahydrofuran (THF) | Undesirable | Forms explosive peroxides, high VOC emissions. acs.org |

| N,N-Dimethylformamide (DMF) | Problematic | Reproductive toxicity, high boiling point makes removal energy-intensive. nih.gov |

| Toluene | Usable | VOC emissions, neurotoxicity. youtube.com |

| Ethanol (B145695) | Recommended | Renewable, biodegradable, lower toxicity. researchgate.net |

| Water | Recommended | Non-toxic, non-flammable, abundant, but can be energy-intensive to remove. rsc.orgrsc.org |

Catalysts: Transition-metal catalysts, particularly palladium, are ubiquitous in the synthesis and modification of aryl halides through cross-coupling reactions. nih.gov While highly effective, these metals pose several environmental challenges. They are precious, non-renewable resources, and their mining and refining have a significant environmental impact. rsc.org A major concern is the potential for metal leaching into the final product, which is critical in pharmaceutical synthesis where strict limits on metal impurities are enforced (e.g., <20 ppm for nickel). nih.govyoutube.com This necessitates additional, often resource-intensive, purification steps that generate more waste. nih.gov Efforts to mitigate this include developing robust heterogeneous catalysts that can be easily separated and reused, and using extremely low (ppm-level) catalyst loadings. nih.govrsc.org

Advancements in Green Synthetic Methodologies

In response to the environmental concerns of traditional organohalogen chemistry, significant progress has been made in developing greener synthetic alternatives that are more sustainable and efficient.

The move away from toxic and precious metal catalysts is a key goal in green chemistry. Organocatalysis and biocatalysis have emerged as powerful, sustainable alternatives.

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. researchgate.netmdpi.com These catalysts are often cheaper, more stable, less toxic, and more readily available than their metal-based counterparts. researchgate.net They can operate under mild conditions and often show high selectivity, reducing the formation of byproducts. stuyspec.com For example, metal-free photocatalysis using organic semiconductors is being explored for green synthesis, addressing concerns about the cost and toxicity of metal catalysts. stuyspec.com

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations. appliedcatalysts.com Enzymes operate under exceptionally mild conditions (ambient temperature and pressure, neutral pH) and often in water, drastically reducing energy consumption and the need for hazardous organic solvents. appliedcatalysts.comsustainability-directory.com They exhibit remarkable specificity, leading to high yields of the desired product with minimal waste. appliedcatalysts.com In the context of aryl halides, halogenase enzymes can selectively install halogen atoms onto aromatic rings with a precision that is difficult to achieve with traditional chemical methods, which often use toxic reagents and lack selectivity. mdpi.comnih.gov While challenges like enzyme stability and scalability remain, techniques like enzyme engineering are continuously improving their robustness for industrial applications. nih.gov

| Catalysis Type | Typical Catalyst | Advantages | Disadvantages |

|---|---|---|---|

| Metal Catalysis | Palladium, Nickel, Copper | High activity, versatile for many reaction types (e.g., cross-coupling). | Toxicity, cost, resource depletion, product contamination (leaching), waste from removal. nih.govrsc.org |

| Organocatalysis | Small organic molecules (e.g., amines, thioureas) | Low toxicity, stable, readily available, metal-free products, often mild conditions. researchgate.netstuyspec.com | Can require higher catalyst loadings than metal catalysts, scope may be more limited. |

| Biocatalysis | Enzymes (e.g., Halogenases) | Extremely high selectivity, mild aqueous conditions, biodegradable, renewable. appliedcatalysts.comsustainability-directory.com | Limited substrate scope, stability issues, can be sensitive to reaction conditions. mdpi.comnih.gov |

Minimizing or eliminating organic solvents is a primary target for greening chemical synthesis.

Sustainable Solvents: The ideal green reaction avoids solvents altogether, but if one is necessary, it should be environmentally benign. nih.gov Water is a highly desirable green solvent due to its non-toxicity and abundance, and micellar catalysis using "designer" surfactants allows many reactions traditionally done in organic solvents to be run in water, even at room temperature. youtube.comrsc.org Other green solvents include renewable bio-based options like ethanol and specialized ethers. rsc.org

Solvent-Free Conditions: An even better approach is to eliminate the solvent entirely. Mechanochemistry , which uses mechanical force (e.g., grinding in a ball mill) to initiate reactions, is a prominent solvent-free technique. rsc.org It has been successfully applied to various reactions involving aryl halides, including reductions and cross-coupling, offering a sustainable alternative that avoids bulk solvents and can reduce reaction times and energy inputs. digitellinc.comacs.orgacs.orgrsc.org Such solvent-free methods significantly reduce waste and simplify product purification. acs.org

Green chemistry emphasizes designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Atom Economy is a theoretical measure of how efficiently a reaction converts reactant atoms into the desired product. nih.gov It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants in the stoichiometric equation. nih.gov Reactions like additions and rearrangements can have 100% atom economy in theory. However, substitution and elimination reactions, which are common in aryl halide synthesis, are inherently less atom-economical because they generate byproducts that become waste. masterorganicchemistry.commasterorganicchemistry.com For example, a typical electrophilic aromatic substitution to introduce a halogen generates a stoichiometric amount of acid byproduct (e.g., HCl or HBr), lowering the atom economy. ck12.orgwikipedia.org

Waste Reduction Metrics: While atom economy is a useful theoretical concept, the E-Factor provides a more practical measure of the actual waste generated, including solvent losses, reaction byproducts, and leftover reactants. rsc.orglibretexts.org The goal is to design processes with an E-Factor as close to zero as possible. rsc.org Strategies to achieve this include using catalytic instead of stoichiometric reagents, recycling solvents and catalysts, and choosing reaction pathways with higher atom economy. nih.gov Improving reaction yield and selectivity directly reduces the amount of waste from side products and unreacted starting materials.

| Reaction Type | Description | Ideal Atom Economy | Relevance to Aryl Halides |

|---|---|---|---|

| Addition | All atoms of the reactants are incorporated into the final product. | 100% | Less common for direct aromatic functionalization. |

| Rearrangement | Atoms within a molecule are rearranged to form a new isomer. | 100% | Applicable in specific synthetic steps. |

| Substitution | An atom or group is replaced by another atom or group. | <100% | Primary method for halogenation and functionalization of aromatic rings (e.g., electrophilic aromatic substitution). ck12.orgwikipedia.org |

| Elimination | Atoms are removed from a molecule, typically forming a double bond and a small molecule byproduct. | <100% | Less common in the direct synthesis of simple aryl halides. |

Broader Implications of Aryl Halide Chemistry on Environmental Safety and Regulation

The class of chemicals known as aryl halides, which includes this compound, has significant implications for environmental safety and has led to the establishment of various regulations. The environmental fate and potential toxicity of these compounds are of primary concern.

Environmental Fate and Persistence:

Aryl halides exhibit a wide range of environmental persistence. The strength of the carbon-halogen bond is a key factor; for instance, the carbon-fluorine bond is one of the strongest in organic chemistry, often rendering fluoroaromatics resistant to degradation. Conversely, the carbon-iodine bond is weaker, making iodoaromatics more susceptible to dehalogenation under certain environmental conditions. In a compound like this compound, the presence of both a highly stable C-F bond and a more labile C-I bond suggests a complex degradation profile.

The biodegradation of aromatic compounds in the environment is a critical removal mechanism. nih.gov Microbial degradation of halogenated aromatic compounds often proceeds through initial enzymatic attacks, such as dioxygenation, which incorporates hydroxyl groups onto the aromatic ring. acs.org This can be followed by ring cleavage and further metabolism. unesp.br However, the presence of multiple halogen substituents can hinder these enzymatic processes, leading to greater persistence. For instance, some microorganisms can dehalogenate iodo- and bromo-substituted compounds under anaerobic conditions. wikipedia.org The methoxy (B1213986) group on the benzene ring can also influence degradation, with some studies showing that methoxyphenols can be degraded by atmospheric radicals like OH and NO3.

Potential for Bioaccumulation and Toxicity:

Organohalogen compounds, particularly those with higher molecular weights and lipophilicity, have the potential to bioaccumulate in organisms. The predicted LogP value for this compound is 2.6, suggesting a moderate potential for partitioning into fatty tissues. uni.lu The toxicity of aryl halides can vary greatly depending on the specific compound and its substituents. Some halogenated aromatic compounds have been identified as persistent organic pollutants (POPs) due to their persistence, bioaccumulation, and toxic effects. nih.gov For example, certain polychlorinated biphenyls (PCBs) and dioxins are known for their adverse health effects. acs.orgnih.gov While no specific toxicity data for this compound is readily available, the general class of halogenated aromatic hydrocarbons is subject to regulatory scrutiny. epa.gov

Regulatory Context:

Regulatory bodies worldwide have established frameworks to manage the risks associated with chemical substances, including aryl halides. In the United States, the Environmental Protection Agency (EPA) regulates chemicals under the Toxic Substances Control Act (TSCA). epa.gov This includes requirements for manufacturers and importers to provide data on chemical production, use, and potential health and environmental effects. epa.govepa.gov For example, the EPA has set maximum contaminant levels for benzene in drinking water due to its known carcinogenicity. wikipedia.org

In Europe, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation requires companies to identify and manage the risks linked to the substances they manufacture and market. The production of certain organic compounds containing halogens is listed as a regulated activity. noaa.gov These regulatory frameworks often rely on data from environmental fate and transport studies, as well as ecotoxicological assessments, to determine the level of risk posed by a particular chemical. ecetoc.orgnih.gov

The development of "green chemistry" principles has also influenced the synthesis of aryl halides. rsc.org These principles encourage the use of less hazardous chemicals and reaction conditions to minimize environmental impact. For example, research has focused on developing more environmentally friendly methods for the synthesis of phenols from aryl halides using water as a solvent. The use of visible-light photocatalysis for the reduction of aryl halides represents another green approach that avoids toxic reagents. mdpi.com

Future Research Directions and Emerging Paradigms

Discovery of Novel Synthetic Pathways for 1-Fluoro-2-iodo-4-methoxybenzene Derivatives

The development of efficient and diverse synthetic pathways to derivatives of this compound is a cornerstone for its broader application. While classical methods exist, future research will likely focus on more sophisticated and sustainable approaches.

One promising avenue is the exploration of one-pot synthesis methodologies. These reactions, which combine multiple synthetic steps into a single operation without isolating intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. For instance, a direct one-pot synthesis of functionalized bis(trifluoromethylated)benziodoxoles from iodine(I) precursors has been reported, showcasing a streamlined approach to complex hypervalent iodine reagents. rsc.org Similar strategies could be envisioned for the direct introduction or modification of substituents on the this compound scaffold.

Another key area of development is the synthesis of novel classes of compounds derived from this scaffold. Research into the synthesis of novel ring-disubstituted isobutyl phenylcyanoacrylates, including derivatives with iodo-methoxy substitutions, has been demonstrated through the piperidine-catalyzed Knoevenagel condensation. chemrxiv.org This highlights the potential for creating a diverse library of molecules with potential applications in materials science and polymer chemistry. chemrxiv.org

Future synthetic strategies will likely leverage advancements in catalysis, including photoredox and transition-metal catalysis, to achieve previously inaccessible transformations. The development of methods for the late-stage functionalization of complex molecules is particularly relevant, as it would allow for the rapid diversification of derivatives from a common intermediate.

| Synthetic Strategy | Description | Potential Advantage |

| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor without the isolation of intermediates. | Increased efficiency, reduced waste, and lower costs. |

| Knoevenagel Condensation | A nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction. | Versatile method for forming carbon-carbon double bonds, enabling the synthesis of various functionalized alkenes. chemrxiv.org |

| Late-Stage Functionalization | Introduction of functional groups into a complex molecule at a late stage of the synthesis. | Rapid generation of a library of analogs from a common advanced intermediate for structure-activity relationship studies. |

| Photoredox Catalysis | Use of light to initiate chemical reactions through single-electron transfer events. | Mild reaction conditions and unique reactivity patterns. |

Expansion of Reactivity and Chemoselective Functionalization

The distinct electronic properties of the fluoro, iodo, and methoxy (B1213986) substituents on the benzene (B151609) ring of this compound provide a unique opportunity for chemoselective functionalization. The carbon-iodine bond is the most reactive site for transformations like cross-coupling reactions, while the fluorine and methoxy groups can direct or modulate reactivity at other positions.

Future research will focus on expanding the repertoire of reactions that can be performed on this scaffold with high selectivity. This includes the development of novel cross-coupling protocols that are tolerant of the fluoro and methoxy groups, enabling the introduction of a wide range of substituents at the 2-position. The differential reactivity of the C-I and C-F bonds can be exploited for sequential functionalization, allowing for the programmed construction of complex molecular architectures.

Furthermore, the directing effects of the existing substituents can be harnessed for C-H activation reactions. This would allow for the functionalization of the aromatic ring at positions that are not readily accessible through classical methods. For instance, the development of palladium-catalyzed selective meta-C–H functionalization using directing templates has shown promise for arenes. acs.org

The reactivity of related dihalogenated benzoic acids, such as 4-Fluoro-2-iodobenzoic acid, provides insights into the potential transformations of this compound derivatives. ossila.com This compound serves as a versatile building block for the synthesis of bioactive heterocycles through reactions like the Sonogashira coupling. ossila.com

| Reaction Type | Target Bond/Position | Potential Outcome |

| Cross-Coupling Reactions | C-I bond | Introduction of aryl, alkyl, vinyl, or alkynyl groups. |

| C-H Activation | C-H bonds on the aromatic ring | Direct functionalization without the need for pre-installed leaving groups. |

| Nucleophilic Aromatic Substitution | C-F bond | Introduction of nucleophiles, though typically requires harsh conditions or activating groups. researchgate.net |

| Metal-Halogen Exchange | C-I bond | Generation of an organometallic species for subsequent reaction with electrophiles. |

Integration with Machine Learning and AI for Predictive Synthesis and Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis. acs.orgmicrosoft.com These powerful computational tools can accelerate the discovery of new reactions, optimize reaction conditions, and even predict the synthetic routes for target molecules. arxiv.orgnih.govbeilstein-journals.org

The development of large language models (LLMs) specifically trained on chemical data, such as Chemma, is another exciting frontier. arxiv.org These models can assist chemists with a variety of tasks, including reaction prediction and optimization, by understanding and processing chemical information in a way that mimics human expertise. arxiv.org

| AI/ML Application | Description | Impact on Research |

| Reaction Prediction | Algorithms predict the products and yields of chemical reactions. cam.ac.uk | Reduces trial-and-error experimentation and accelerates discovery. cam.ac.uk |

| Retrosynthesis Planning | AI tools propose synthetic routes to a target molecule. acs.org | Identifies novel and more efficient synthetic strategies. acs.orgbeilstein-journals.org |

| Property Prediction | ML models predict the physicochemical and biological properties of molecules. acs.orgnd.edu | Enables the in silico design of molecules with desired functions. researchgate.netfnasjournals.com |

| Reaction Optimization | AI algorithms can explore reaction parameter space to find optimal conditions. arxiv.org | Improves reaction yields and selectivity. arxiv.org |

Interdisciplinary Applications in Chemical Biology and Nanoscience

The unique structural and electronic properties of this compound and its derivatives make them attractive candidates for applications in diverse interdisciplinary fields such as chemical biology and nanoscience.

In chemical biology, small molecules are used as probes to study and manipulate biological systems. pressbooks.pub Derivatives of this compound could be designed as lead compounds for drug discovery programs. pressbooks.pub The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom provides a handle for further functionalization or for radio-labeling studies. The methoxy group can also influence the molecule's interaction with biological targets.

In the realm of nanoscience, functionalized aromatic molecules are being explored for their interactions with nanomaterials. researchgate.net For instance, benzene derivatives can be physisorbed onto carbon nanotubes, potentially modifying their electronic properties or serving as a means for noncovalent functionalization. researchgate.net Derivatives of this compound could be used to create functionalized carbon nanotubes for applications in sensing or electronics. researchgate.net

Furthermore, functionalized benzene derivatives have been investigated as hole scavengers in photoelectrocatalytic systems for hydrogen evolution. nih.gov The electronic properties of the substituents on the benzene ring play a crucial role in their performance. The specific substitution pattern of this compound could be advantageous in such applications. The development of functionalized nanomaterials for applications like carbon dioxide separation also relies on the tailored interaction between the nanomaterial surface and specific gas molecules, a property that can be tuned by the functional groups on aromatic compounds. mdpi.com

| Field | Potential Application of this compound Derivatives | Rationale |

| Chemical Biology | Design of bioactive molecules and chemical probes. pressbooks.pub | The substituents offer opportunities for tuning properties like metabolic stability, binding affinity, and for introducing reporter tags. |

| Nanoscience | Functionalization of nanomaterials like carbon nanotubes. researchgate.netresearchgate.net | The aromatic ring can interact with the surface of nanomaterials, and the functional groups can impart specific properties. researchgate.net |

| Photoelectrocatalysis | Use as hole scavengers for enhanced hydrogen production. nih.gov | The electronic nature of the substituents can be tailored to facilitate charge transfer processes. |

| Materials Science | Development of novel polymers and functional materials. chemrxiv.org | The reactive sites on the molecule allow for its incorporation into larger macromolecular structures. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-fluoro-2-iodo-4-methoxybenzene, and how do substituent positions influence reaction efficiency?

- Methodology : The compound can be synthesized via directed ortho-metalation (DoM) of 4-methoxyfluorobenzene, followed by iodination. Substituent positions (e.g., methoxy at C4, fluorine at C1) direct regioselectivity during halogenation. For example, the methoxy group activates the para position, while fluorine deactivates meta positions, favoring iodination at C2 . Optimization requires controlling temperature (e.g., −78°C for lithiation) and stoichiometry of reagents (e.g., iodine or ICl). Comparative studies with analogs like 1-fluoro-3-iodo-5-methoxybenzene (similarity score: 0.91) highlight steric and electronic effects on yields .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin contact due to potential halogen toxicity. Waste disposal must follow halogenated organic compound guidelines, with separate storage in labeled containers for professional treatment . For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

- Methodology :

- ¹H NMR : Expect aromatic signals split by substituents. Methoxy (-OCH₃) at C4 causes deshielding (~δ 3.8 ppm for CH₃), while fluorine induces splitting in adjacent protons.

- ¹³C NMR : Iodo and fluoro substituents show distinct chemical shifts (C-I: ~90-100 ppm; C-F: ~110-120 ppm) .

- Mass Spectrometry (MS) : Look for molecular ion [M]⁺ and fragments due to loss of I (127 amu) or OCH₃ (31 amu). High-resolution MS confirms molecular formula (C₇H₅FIO₂).

Advanced Research Questions

Q. How do electronic effects of fluorine and iodine impact the reactivity of this compound in cross-coupling reactions?

- Methodology : The electron-withdrawing fluorine at C1 reduces electron density at C2, making the iodine a better leaving group in Suzuki-Miyaura couplings. Compare with 1-fluoro-4-iodo-2-methoxybenzene (similarity: 0.86), where iodine at C4 shows lower reactivity due to steric hindrance from the methoxy group. Use Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids to study coupling efficiency. Monitor yields and byproducts via HPLC .

Q. What computational methods (DFT, MD simulations) predict the stability and electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations (e.g., using GROMACS) model solvation effects and thermal stability. Compare results with analogs like 1-fluoro-4-(4-iodophenoxy)benzene (similarity: 0.97) to validate predictions .

Q. How can researchers resolve contradictions in reported biological activity data for halogenated methoxybenzene derivatives?

- Methodology : Perform systematic meta-analysis of existing studies, focusing on variables like assay type (e.g., antimicrobial vs. anticancer), purity of compounds (HPLC ≥95%), and cell line specificity. For example, discrepancies in IC₅₀ values may arise from impurities (e.g., residual iodine) or solvent effects. Replicate key experiments under controlled conditions and use statistical tools (e.g., ANOVA) to identify confounding factors .

Key Considerations for Experimental Design

- Control Experiments : Include halogen-free analogs (e.g., 4-methoxybenzene) to isolate electronic effects of fluorine/iodine.

- Reproducibility : Document batch-specific impurities (e.g., residual Grignard reagents) using GC-MS .

- Ethical Compliance : Adhere to institutional guidelines for halogenated waste disposal and toxicity testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products